Base-Labile Protecting Group: Differential Stability and Orthogonal Deprotection Compared to N-Methyl and N-H Oxindoles
The N-methoxymethyl (MOM) group on 1,3-dihydro-1-(methoxymethyl)-2H-Indol-2-one undergoes complete deprotection under basic conditions (NaOMe/MeOH), whereas N-methyl oxindole remains completely stable under identical conditions [1]. This differential lability allows for selective unmasking of the oxindole nitrogen in the presence of other base-sensitive functionalities, a strategy not feasible with the non-cleavable N-methyl analog [1].
| Evidence Dimension | Chemical Stability / Deprotection Efficiency |
|---|---|
| Target Compound Data | 100% conversion to N-H oxindole (no detectable starting material or N-methyl byproduct) |
| Comparator Or Baseline | N-methyl oxindole: 0% conversion (stable) under identical conditions |
| Quantified Difference | Complete deprotection for target compound vs. complete stability for N-methyl analog |
| Conditions | NaOMe in MeOH, reflux, 2 hours [1] |
Why This Matters
This orthogonality is critical for multi-step syntheses of complex spirooxindole natural products, where the MOM group serves as a traceless protecting group that can be removed without affecting other esters or amides, unlike acid-labile protecting groups.
- [1] Nakazaki, A., et al. (2013). Deprotection of the methoxymethyl group on 3-spiro-2-oxindole under basic conditions. Chemical and Pharmaceutical Bulletin, 61(5), 512-516. View Source
